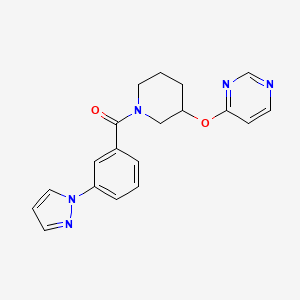

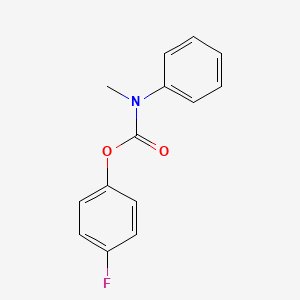

4-Fluorophenyl methyl(phenyl)carbamate

Übersicht

Beschreibung

4-Fluorophenyl methyl(phenyl)carbamate is a chemical compound with the molecular formula C14H12FNO2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of compounds similar to this compound often involves carbamoylation . For instance, a one-pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst, enabling the direct conversion of low-concentration CO2 into carbamates .Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C14H12FNO2 . The exact mass of the molecule is 245.085205 Da .Wissenschaftliche Forschungsanwendungen

Chromatographic Techniques

The use of carbamate compounds, including 4-Fluorophenyl methyl(phenyl)carbamate, has been explored in chromatographic techniques. A study by Krause (1979) demonstrates the use of high-performance liquid chromatographic (HPLC) techniques for detecting carbamates at nanogram levels, indicating the role of such compounds in enhancing detection sensitivity in chemical analysis (Krause, 1979).

Drug Synthesis and Prodrug Research

Carbamates like this compound are important in synthesizing prodrugs. Rahmathullah et al. (1999) synthesized carbamate analogues for evaluating their effectiveness against Pneumocystis carinii pneumonia, demonstrating the significance of carbamates in medicinal chemistry (Rahmathullah et al., 1999).

Polymer and Material Science

In the field of material science, carbamate compounds are used in synthesizing conjugated polymers for applications like organic solar cells. Cheng et al. (2009) discuss the synthesis of fluorene-based conjugated polymers, which might include carbamate derivatives in their structure (Cheng et al., 2009).

Fluorescence and Sensing Applications

Carbamates also find applications in fluorescence-based sensing technologies. Nie et al. (2011) utilized a fluorescent polycarbazole polymer, which could potentially involve carbamate compounds, for detecting explosive compounds like TNT (Nie et al., 2011).

Zukünftige Richtungen

Biocatalysis is becoming a key subassembly in the medicinal chemist’s toolbox. The intermediates of many important therapeutic agents have been successfully synthesized via biocatalysis . Further development and increased utilization of biocatalysis for production of drugs with emphasis on green chemistry can be expected .

Wirkmechanismus

Target of Action

Carbamate compounds, which include 4-fluorophenyl methyl(phenyl)carbamate, are known to be useful protecting groups for amines . They can be installed and removed under relatively mild conditions .

Mode of Action

The mode of action of this compound involves its interaction with its targets, which are likely to be amines. As a carbamate compound, it can be installed and removed under relatively mild conditions . The presence of a benzene ring allows for resonance stabilization, which means that substitution is likely to occur at the benzylic position .

Biochemical Pathways

Carbamate compounds, including this compound, are known to be involved in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The compound’s physical properties, such as its predicted density of 1270±006 g/cm3 and predicted boiling point of 1855±230 °C, may influence its bioavailability .

Action Environment

The compound’s physical properties, such as its predicted density of 1270±006 g/cm3 and predicted boiling point of 1855±230 °C, may influence its stability in different environments .

Biochemische Analyse

Biochemical Properties

They can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group .

Cellular Effects

It is known that carbamates can have significant effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Carbamates are known to undergo enzymatic hydrolysis, which could potentially lead to interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that carbamates can form stable compounds over time .

Metabolic Pathways

Carbamates are known to be involved in a wide spectrum of metabolic pathways .

Transport and Distribution

Carbamates are known to interact with various transporters and binding proteins .

Eigenschaften

IUPAC Name |

(4-fluorophenyl) N-methyl-N-phenylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2/c1-16(12-5-3-2-4-6-12)14(17)18-13-9-7-11(15)8-10-13/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXCRZCQILZACV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701331437 | |

| Record name | (4-fluorophenyl) N-methyl-N-phenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701331437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47197032 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

526190-34-1 | |

| Record name | (4-fluorophenyl) N-methyl-N-phenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701331437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2,2,2-Trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2710699.png)

![3-(4-methoxyphenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2710700.png)

![Tert-butyl (3aS,6aR)-2-(6-chloropyridazine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2710703.png)

![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(4-fluorophenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2710705.png)

![ethyl 2-(2-phenoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2710706.png)

![2,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2710707.png)